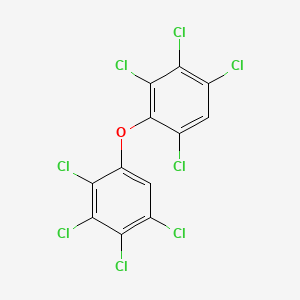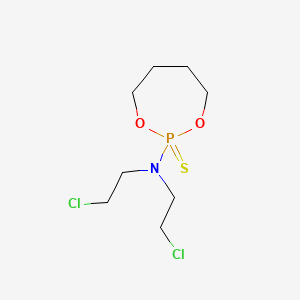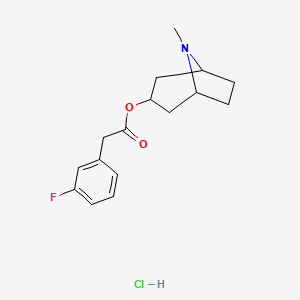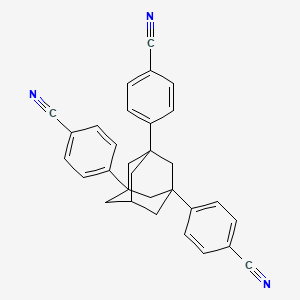![molecular formula C11H16Cl2 B13736797 2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] CAS No. 23627-49-8](/img/structure/B13736797.png)
2',2'-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,2’-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] is a complex organic compound characterized by its unique spiro structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] typically involves the reaction of bicyclo[2.2.1]heptane derivatives with chlorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2’,2’-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
2’,2’-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2’,2’-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved may include the inhibition of enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane, 2-chloro-: Similar in structure but with only one chlorine atom.
2,3-Dichloro-bicyclo[2.2.1]heptane: Another dichlorinated derivative with different substitution patterns
Uniqueness
2’,2’-Dichloro-3,3-dimethylspiro[bicyclo[2.2.1]heptane-2,1’-cyclopropane] is unique due to its spiro structure and the presence of two chlorine atoms at specific positions, which confer distinct reactivity and stability compared to other similar compounds .
Properties
CAS No. |
23627-49-8 |
|---|---|
Molecular Formula |
C11H16Cl2 |
Molecular Weight |
219.15 g/mol |
IUPAC Name |
1',1'-dichloro-2,2-dimethylspiro[bicyclo[2.2.1]heptane-3,2'-cyclopropane] |
InChI |
InChI=1S/C11H16Cl2/c1-9(2)7-3-4-8(5-7)10(9)6-11(10,12)13/h7-8H,3-6H2,1-2H3 |
InChI Key |
CGWZJKHGFXYCCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C13CC3(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate](/img/structure/B13736723.png)

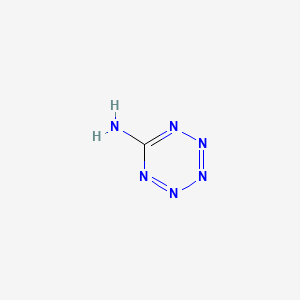
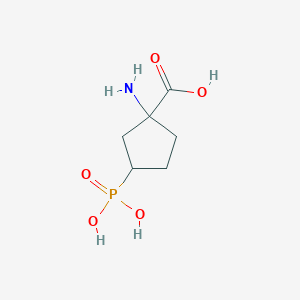




![Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)

